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Compound of Interest

Compound Name: 4-(Ethylthio)benzoic acid

Cat. No.: B081999 Get Quote

An In-depth Technical Guide to 4-(Ethylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Ethylthio)benzoic acid, with the IUPAC name 4-ethylsulfanylbenzoic acid, is an organic

compound that has garnered interest in various scientific fields.[1] It is recognized as a

stabilizer and a biotransformation product of salicylic acid. Notably, it has been identified as a

potent inhibitor of bacterial cytochrome P450 enzymes, suggesting its potential as an

antibacterial agent, particularly against antibiotic-resistant strains. This guide provides a

comprehensive overview of its chemical properties, a representative synthesis protocol, and its

known biological activities and mechanisms of action.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(Ethylthio)benzoic acid is

presented in Table 1. This data is essential for its handling, characterization, and application in

experimental settings.
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Property Value Reference

IUPAC Name 4-ethylsulfanylbenzoic acid [1]

CAS Number 13205-49-7 [1][2]

Molecular Formula C₉H₁₀O₂S [1]

Molecular Weight 182.24 g/mol [1][2]

Appearance Solid [2]

Melting Point 145-147 °C [2]

Flash Point 145 °C

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-
(Ethylthio)benzoic acid. While a complete public dataset is not readily available, data from

closely related analogs such as 4-(methylthio)benzoic acid and general knowledge of benzoic

acid spectra provide expected characteristic signals.
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Spectroscopic Technique Expected Characteristics

¹H NMR

Signals corresponding to the ethyl group (a

triplet and a quartet), aromatic protons in the

para-substituted pattern, and a singlet for the

carboxylic acid proton. For the similar 4-

(methylthio)benzoic acid, aromatic protons

appear around 7.2-8.0 ppm.

¹³C NMR

Resonances for the ethyl carbon atoms, four

distinct aromatic carbons (due to symmetry),

and a downfield signal for the carboxylic carbon.

For 4-(methylthio)benzoic acid, the carboxylic

carbon is observed around 167 ppm.

IR Spectroscopy

A broad O-H stretching band for the carboxylic

acid from approximately 3300 to 2500 cm⁻¹, a

sharp C=O stretching peak around 1700 cm⁻¹,

and C-H stretching and bending vibrations for

the aromatic ring and alkyl chain.[3]

Synthesis of 4-(Ethylthio)benzoic Acid
Representative Synthetic Workflow
The following diagram illustrates a representative workflow for the synthesis of thioether-

substituted benzoic acids, based on established chemical transformations.
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Reaction Step 1: Nucleophilic Aromatic Substitution

Reaction Step 2: Acidification

Workup and Purification
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Caption: Synthetic workflow for 4-(Ethylthio)benzoic acid.
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Experimental Protocol
The following is a representative experimental protocol for the synthesis of an aryl thioether

benzoic acid, adapted from a procedure for a similar compound.

Materials:

4-Halobenzoic acid (e.g., 4-bromobenzoic acid)

Sodium ethanethiolate

Anhydrous N,N-Dimethylformamide (DMF)

Hydrochloric acid (HCl), 1 M

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 4-halobenzoic acid (1.0 equivalent) in anhydrous DMF.

Nucleophilic Substitution: Add sodium ethanethiolate (1.1 equivalents) to the solution. Heat

the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress by

Thin Layer Chromatography (TLC).

Quenching and Acidification: Once the reaction is complete, cool the mixture to room

temperature and pour it into water. Acidify the aqueous solution to a pH of approximately 2

by the slow addition of 1 M HCl. A precipitate should form.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

Washing and Drying: Combine the organic layers and wash sequentially with water and

brine. Dry the organic layer over anhydrous MgSO₄.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Filter the drying agent and concentrate the organic solvent under reduced

pressure. The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) to yield pure 4-(ethylthio)benzoic acid.

Biological Activity and Mechanism of Action
Inhibition of Bacterial Cytochrome P450
4-(Ethylthio)benzoic acid has been identified as a potent inhibitor of bacterial cytochrome

P450 (CYP) enzymes. These enzymes are often crucial for the survival of bacteria,

participating in various metabolic processes. Inhibition of these enzymes can lead to bacterial

cell death or stasis, making this compound a candidate for antimicrobial drug development.
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Caption: Inhibition of bacterial cytochrome P450 by 4-(Ethylthio)benzoic acid.

General Activity of Benzoic Acid Derivatives on
Proteostasis
Benzoic acid derivatives have been shown to modulate the proteostasis network in human

cells. This network is responsible for maintaining the health of the cellular proteome through

protein synthesis, folding, and degradation. Dysregulation of proteostasis is linked to aging and

various diseases. Studies on similar benzoic acid derivatives have shown that they can

enhance the activity of the two primary protein degradation systems: the Ubiquitin-Proteasome

Pathway (UPP) and the Autophagy-Lysosome Pathway (ALP).[4]
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Caption: General mechanism of benzoic acid derivatives on proteostasis.

Applications in Drug Development
The inhibitory action of 4-(Ethylthio)benzoic acid on bacterial cytochrome P450 enzymes

makes it a promising lead compound for the development of new antibiotics. Its mechanism of

action may be effective against bacteria that have developed resistance to conventional

antibiotics. Furthermore, the broader family of benzoic acid derivatives shows potential in

addressing age-related diseases through the modulation of proteostasis, suggesting that 4-
(Ethylthio)benzoic acid could be investigated for such activities as well.[4]

Conclusion
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4-(Ethylthio)benzoic acid is a molecule with significant potential, particularly in the field of

antibacterial research. Its well-defined chemical properties and the availability of synthetic

routes provide a solid foundation for further investigation. Future research should focus on

elucidating its specific interactions with bacterial CYP450 enzymes, evaluating its efficacy in

various bacterial strains, and exploring its potential effects on cellular proteostasis to uncover

its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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